5-(m-Tolyl)oxazole-4-carboxylic acid

Structure-Activity Relationship Scaffold Differentiation Medicinal Chemistry

5-(m-Tolyl)oxazole-4-carboxylic acid (CAS 914220-25-0) is a heteroaryl carboxylic acid building block featuring a 1,3-oxazole core with a carboxylic acid at the 4-position and an m-tolyl (3-methylphenyl) group at the 5-position. The compound has the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol, with computed physicochemical properties including a topological polar surface area (TPSA) of 63.33 Ų and a calculated LogP of 2.35.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 914220-25-0
Cat. No. B1497569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(m-Tolyl)oxazole-4-carboxylic acid
CAS914220-25-0
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=C(N=CO2)C(=O)O
InChIInChI=1S/C11H9NO3/c1-7-3-2-4-8(5-7)10-9(11(13)14)12-6-15-10/h2-6H,1H3,(H,13,14)
InChIKeyFBYNJPSNTIETJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(m-Tolyl)oxazole-4-carboxylic Acid (914220-25-0): A 5-Aryl-Oxazole-4-Carboxylic Acid Building Block for Medicinal Chemistry


5-(m-Tolyl)oxazole-4-carboxylic acid (CAS 914220-25-0) is a heteroaryl carboxylic acid building block featuring a 1,3-oxazole core with a carboxylic acid at the 4-position and an m-tolyl (3-methylphenyl) group at the 5-position . The compound has the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol, with computed physicochemical properties including a topological polar surface area (TPSA) of 63.33 Ų and a calculated LogP of 2.35 [1]. Commercial suppliers offer this compound at purities ranging from ≥95% to ≥98%, and it is primarily marketed as a versatile small molecule scaffold for pharmaceutical research, agrochemical development, and advanced materials synthesis . The compound is cataloged in the EPA DSSTox database and has been tested in at least one biochemical assay (ChEMBL_4193) evaluating 5-lipoxygenase translocation inhibition in rat RBL-2H3 cells, though specific quantitative results from this assay remain undisclosed in the public domain [2].

5-(m-Tolyl)oxazole-4-carboxylic Acid: Why Generic Oxazole Carboxylic Acid Substitution Is Not Recommended Without Validation


Within the oxazole-4-carboxylic acid scaffold class, seemingly minor structural variations produce substantial divergences in biological target engagement, physicochemical properties, and synthetic utility. The 5-aryl substitution pattern—specifically the presence and position of a methyl group on the phenyl ring—directly influences molecular recognition at binding sites, with documented SAR studies on 5-phenyloxazole-2-carboxylic acid derivatives demonstrating that N,5-diphenyloxazole-2-carboxamides exhibit markedly different cytotoxicity profiles (IC₅₀ ranging from 0.78 to 1.27 μM across Hela, A549, and HepG2 cell lines) compared to unsubstituted analogs and the clinical candidate ABT751 [1]. Furthermore, oxazole-4-carboxylic acids bearing different 5-aryl substituents show divergent activity in PDE4 inhibition and anticancer assays, with average GI₅₀ values varying by orders of magnitude depending on the specific substituent [2]. These SAR observations indicate that 5-(m-tolyl)oxazole-4-carboxylic acid cannot be assumed functionally interchangeable with other 5-aryl-oxazole-4-carboxylic acids or with oxazole-carboxylic acid positional isomers absent direct comparative validation data. Users should verify the specific substitution pattern against their target of interest rather than substituting based on scaffold similarity alone.

5-(m-Tolyl)oxazole-4-carboxylic Acid (914220-25-0): Quantitative Differentiation Evidence Summary


Substituent-Driven Differentiation: Meta-Methyl vs. Other 5-Aryl-Oxazole-4-Carboxylic Acids

No published head-to-head comparative studies exist specifically for 5-(m-tolyl)oxazole-4-carboxylic acid against defined comparators. However, class-level SAR evidence from structurally related 5-aryl-oxazole-4-carboxylic acid systems indicates that the m-tolyl substituent confers distinct physicochemical and potentially biological properties. In studies of 5-phenyloxazole-2-carboxylic acid tubulin polymerization inhibitors, introduction of aryl substitutions dramatically altered antiproliferative activity, with optimized derivatives achieving IC₅₀ values of 0.78-1.27 μM against cancer cell lines [1]. Similarly, 5-aryl-oxazole-4-carboxylate derivatives evaluated in PDE4 inhibition and cytotoxicity screens demonstrated that substituent identity (phenyl, substituted phenyl, heteroaryl) on the oxazole ring is a critical determinant of both potency and selectivity [2].

Structure-Activity Relationship Scaffold Differentiation Medicinal Chemistry

Computational Physicochemical Differentiation: Lipophilicity and Polar Surface Area Profile

The computed physicochemical parameters of 5-(m-tolyl)oxazole-4-carboxylic acid provide quantifiable differentiation from structurally similar oxazole carboxylic acids. The compound exhibits a calculated LogP of 2.35 and TPSA of 63.33 Ų [1], positioning it within favorable drug-like chemical space but distinct from analogs bearing more polar (e.g., hydroxy, amino) or lipophilic (e.g., trifluoromethyl, extended alkyl) substituents. For comparison, the unsubstituted oxazole-4-carboxylic acid (CAS 23012-13-7) has a molecular weight of 113.07 g/mol and substantially different solubility and permeability properties due to the absence of the hydrophobic m-tolyl group .

Physicochemical Properties Drug-likeness ADME Prediction

Commercial Purity and Batch Consistency: Vendor Specification Comparison

Commercially available 5-(m-tolyl)oxazole-4-carboxylic acid is supplied with documented purity specifications and analytical certificates. Bidepharm offers the compound at ≥95% purity with batch-specific QC data including NMR, HPLC, and GC analyses . MolCore and Leyan supply the compound at ≥98% purity (NLT 98%) with ISO certification compliance . ChemScene provides the compound at ≥98% purity with computational chemistry data including TPSA (63.33), LogP (2.34822), hydrogen bond acceptors (3), and hydrogen bond donors (1) .

Quality Control Procurement Specification Analytical Chemistry

Optimal Research Applications for 5-(m-Tolyl)oxazole-4-carboxylic Acid (914220-25-0)


Structure-Activity Relationship (SAR) Studies on 5-Aryl-Oxazole Pharmacophores

This compound serves as a specific 5-aryl substitution variant for systematic SAR exploration of oxazole-based pharmacophores. The m-tolyl group provides a defined steric and electronic profile (meta-methyl substitution pattern) that can be compared against para-tolyl, unsubstituted phenyl, or heteroaryl variants to map substituent effects on target binding. Given the documented sensitivity of biological activity to 5-aryl substitution in related oxazole carboxylic acid systems, where optimized derivatives achieved IC₅₀ values from sub-micromolar to low micromolar ranges [1], this compound enables precise interrogation of meta-substituent contributions to potency and selectivity.

Medicinal Chemistry Fragment and Scaffold Derivatization

The carboxylic acid at the 4-position provides a synthetically tractable handle for amide coupling, esterification, and other derivatization reactions to generate focused libraries of 5-(m-tolyl)oxazole-4-carboxamides or esters. Computational physicochemical parameters (LogP = 2.35, TPSA = 63.33 Ų) suggest the core scaffold resides within favorable drug-like property space [2], making it suitable as a starting point for hit-to-lead optimization campaigns where balanced lipophilicity and hydrogen bonding capacity are required.

5-Lipoxygenase Pathway Probe Development

The compound has been deposited in the ChEMBL database (CHEMBL619995) with assay data evaluating its activity as a 5-lipoxygenase translocation inhibitor in rat RBL-2H3 cells [3]. Although the specific quantitative outcome of this assay is not publicly disclosed, the existence of this bioactivity annotation positions the compound as a candidate for further exploration in inflammatory pathway research, particularly given the therapeutic relevance of 5-LOX inhibition in asthma and other inflammatory conditions. Researchers pursuing 5-LOX inhibitor development may use this compound as a reference scaffold or synthetic starting point.

Quality-Controlled Building Block for Reproducible Synthesis

For laboratories requiring validated starting materials, this compound is available from multiple commercial suppliers at certified purities (≥95% to ≥98%) with accompanying analytical documentation including NMR, HPLC, and GC certificates . This documented quality control supports reproducible synthetic procedures and reliable biological assay results, reducing batch-to-batch variability that can confound SAR interpretation and lead optimization efforts.

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